1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a urea moiety linked to a thiadiazole ring, which is further substituted with a phenethylthio group and a dimethoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole core. The phenethylthio group can be introduced through a nucleophilic substitution reaction using phenethyl bromide or chloride in the presence of a base.
The final step involves the coupling of the 3,4-dimethoxyphenyl isocyanate with the thiadiazole intermediate to form the desired urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, in an inert solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and phenethylthio group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups results in the corresponding amines.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiadiazole ring and phenethylthio group can facilitate binding to specific sites on proteins, leading to inhibition or activation of their function. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(5-methylthio-1,3,4-thiadiazol-2-yl)urea
- 1-(3,4-Dimethoxyphenyl)-3-(5-ethylthio-1,3,4-thiadiazol-2-yl)urea
- 1-(3,4-Dimethoxyphenyl)-3-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)urea
Uniqueness
1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the phenethylthio group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-25-15-9-8-14(12-16(15)26-2)20-17(24)21-18-22-23-19(28-18)27-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTGNYIKNZVOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.